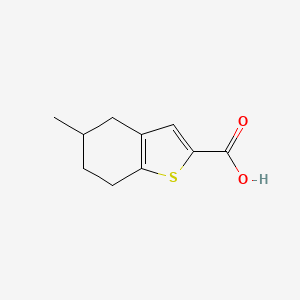

5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

Descripción general

Descripción

5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C10H12O2S. This compound is characterized by a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring. The presence of a carboxylic acid group and a methyl group on the benzothiophene ring contributes to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid involves the chemoselective reduction of 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid using triethylsilane (Et3SiH) and iodine (I2) as reducing agents . The reaction conditions typically involve the use of an acid or Lewis acid catalyst to facilitate the reduction process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the carboxylic acid group to form alcohols or aldehydes.

Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted benzothiophene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that derivatives of 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a study published in the Journal of Medicinal Chemistry highlighted the compound's ability to target specific pathways involved in tumor growth and metastasis .

2. Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research suggests that it may offer protective benefits against neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration .

3. Antimicrobial Properties

The antimicrobial properties of this compound have also been investigated. Studies indicate that it exhibits activity against a range of bacterial strains, making it a candidate for developing new antibiotics .

Materials Science

1. Polymer Synthesis

In materials science, this compound is used as a building block for synthesizing novel polymers. Its unique structure allows for the creation of materials with specific mechanical and thermal properties. Research has demonstrated that incorporating this compound into polymer matrices can enhance their durability and resistance to environmental degradation .

2. Organic Electronics

The application of this compound in organic electronics is another promising area. It has been utilized in the development of organic semiconductors due to its favorable electronic properties. These materials are being explored for use in flexible displays and solar cells .

Environmental Science

1. Biodegradation Studies

The environmental impact of synthetic compounds is a growing concern. Studies have examined the biodegradability of this compound in various environmental conditions. Results indicate that this compound can be effectively degraded by certain microbial strains, suggesting its potential for use in bioremediation efforts .

2. Soil Health Improvement

Additionally, research has shown that this compound can enhance soil health by promoting beneficial microbial activity. Its application in agricultural practices may lead to improved soil fertility and crop yields .

Summary Table of Applications

| Field | Application | Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits cancer cell proliferation |

| Neuroprotective Effects | Reduces oxidative stress in neuronal cells | |

| Antimicrobial Properties | Active against various bacterial strains | |

| Materials Science | Polymer Synthesis | Enhances durability and resistance |

| Organic Electronics | Used in organic semiconductors | |

| Environmental Science | Biodegradation Studies | Effectively degraded by specific microbes |

| Soil Health Improvement | Promotes beneficial microbial activity |

Mecanismo De Acción

The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is not fully elucidated. its biological activity is thought to be related to its ability to interact with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity .

Comparación Con Compuestos Similares

Similar Compounds

- 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid

- 5-Ethyl-thiophene-2-carboxylic acid

- 5-Methyl-4-phenyl-thiophene-3-carboxylic acid

Uniqueness

5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the benzothiophene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Actividad Biológica

Overview

5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is a member of the benzothiophene family, which consists of fused benzene and thiophene rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer applications. This article synthesizes existing research findings to provide a comprehensive overview of the biological activity associated with this compound.

- IUPAC Name : this compound

- Molecular Formula : C10H11O2S

- Molecular Weight : 197.26 g/mol

- CAS Number : 40133-07-1

Medicinal Chemistry Applications

Research indicates that this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown promise in several biological activities:

-

Anti-inflammatory Activity :

- Studies have demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways .

- A notable study found that specific analogs exhibited significant inhibition of COX-2 activity, suggesting their potential use in treating inflammatory conditions.

-

Antimicrobial Properties :

- The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies indicated effectiveness against both Gram-positive and Gram-negative bacteria .

- The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

- Anticancer Potential :

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound's carboxylic acid group allows it to form hydrogen bonds with active sites of enzymes, effectively inhibiting their function.

- Receptor Modulation : It may act as an antagonist or agonist at specific receptors involved in inflammation and cancer progression.

Comparative Analysis

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models with induced inflammation, administration of a derivative of this compound resulted in a significant reduction in edema and inflammatory markers compared to controls. Histological analysis confirmed decreased infiltration of inflammatory cells .

Case Study 2: Antimicrobial Efficacy

A series of derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that compounds with higher lipophilicity exhibited enhanced membrane disruption capabilities. The most effective derivative had a minimum inhibitory concentration (MIC) lower than standard antibiotics .

Propiedades

IUPAC Name |

5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h5-6H,2-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQCTDMGIZKFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407393 | |

| Record name | 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588698-05-9 | |

| Record name | 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.